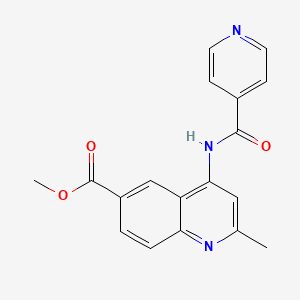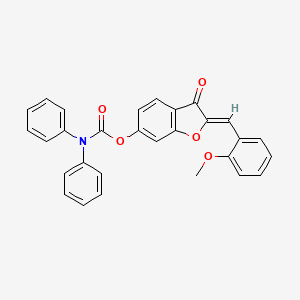![molecular formula C19H17NO3S B12199107 2-(3-phenoxyphenoxy)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B12199107.png)
2-(3-phenoxyphenoxy)-N-[(thiophen-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-phenoxyphenoxy)-N-[(thiophen-2-yl)methyl]acetamide is an organic compound that features a complex structure with phenoxy and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenoxyphenoxy)-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxyphenoxy Intermediate: This step involves the reaction of phenol with a halogenated benzene derivative under basic conditions to form the phenoxyphenoxy intermediate.
Introduction of the Thiophene Group: The thiophene group is introduced through a coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Acetamide Formation: The final step involves the reaction of the phenoxyphenoxy-thiophene intermediate with an acetamide derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(3-phenoxyphenoxy)-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted phenoxy derivatives
Scientific Research Applications
2-(3-phenoxyphenoxy)-N-[(thiophen-2-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-phenoxyphenoxy)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and thiophene groups allow the compound to interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: Another compound with phenoxy and pyrazole groups.
(E)-3-Phenyl-2-(thiophen-2-yl)acrylonitrile: Contains a thiophene group and is used in organic electronics.
Uniqueness
2-(3-phenoxyphenoxy)-N-[(thiophen-2-yl)methyl]acetamide is unique due to its specific combination of phenoxy and thiophene groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H17NO3S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(3-phenoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H17NO3S/c21-19(20-13-18-10-5-11-24-18)14-22-16-8-4-9-17(12-16)23-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,20,21) |
InChI Key |
YLUSBSDMLNBRPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCC(=O)NCC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B12199024.png)

![N-(2-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B12199031.png)
![3-[(4-Bromophenyl)methylthio]-4-methyl-5-(2-thienyl)-1,2,4-triazole](/img/structure/B12199039.png)
![1-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B12199054.png)
![4-[(2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)methyl]benzoic acid](/img/structure/B12199058.png)

amine](/img/structure/B12199067.png)

![3-cyclopentyl-N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide](/img/structure/B12199090.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]propanamide](/img/structure/B12199093.png)

![4-(2-methylpropoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12199103.png)
![N,N-dimethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B12199117.png)
